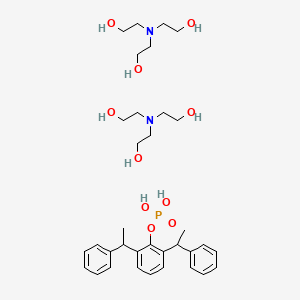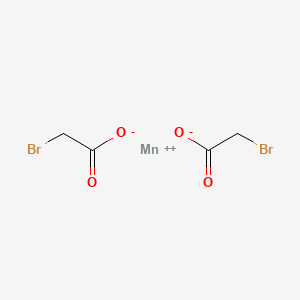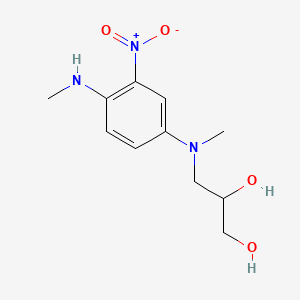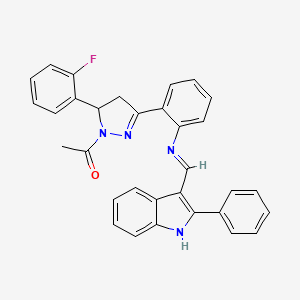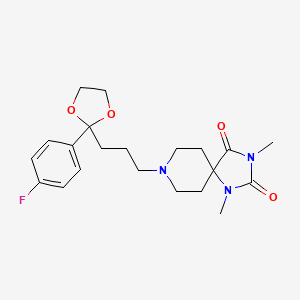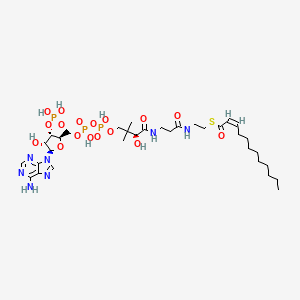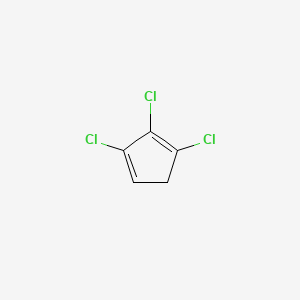
2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)- is a complex organic compound that belongs to the class of oxazaphosphorines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of chemotherapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)- typically involves multi-step organic reactions. Common starting materials include phosphoramidites and halogenated ethyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield, purity, and cost-effectiveness, often involving purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted oxazaphosphorines and their derivatives.
Aplicaciones Científicas De Investigación
2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It may target DNA, enzymes, or other cellular components.
Pathways Involved: The pathways often involve the inhibition of DNA synthesis, induction of apoptosis, or disruption of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: Another oxazaphosphorine used in chemotherapy.
Ifosfamide: Similar in structure and used for similar therapeutic purposes.
Uniqueness
2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)- is unique due to its specific halogenated ethyl groups, which may confer distinct reactivity and biological activity compared to other oxazaphosphorines.
Propiedades
Número CAS |
104149-15-7 |
|---|---|
Fórmula molecular |
C7H15BrClN2O2P |
Peso molecular |
305.54 g/mol |
Nombre IUPAC |
(2R)-N-(2-bromoethyl)-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15BrClN2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m1/s1 |
Clave InChI |
ZJVAVRRLTFVZIP-CQSZACIVSA-N |
SMILES isomérico |
C1CN([P@](=O)(OC1)NCCBr)CCCl |
SMILES canónico |
C1CN(P(=O)(OC1)NCCBr)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



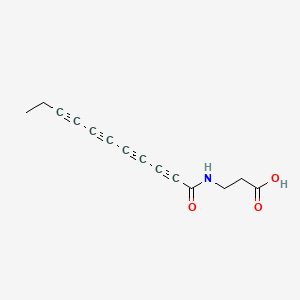

![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)
